molecular formula C10H14N2O3 B15259504 Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate

Cat. No.: B15259504
M. Wt: 210.23 g/mol
InChI Key: VVKVYSNHKNKERJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate is a chemical compound with a molecular formula of C10H14N2O3 It is a derivative of propanoic acid and contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours. After the reaction, the mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification steps is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 2-amino-3-oxo-3-(pyridin-3-yl)propanoate.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the pyridine ring and functional groups allows for specific interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate is unique due to its specific combination of functional groups and the presence of the pyridine ring

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate, a compound characterized by its unique molecular structure, has garnered attention in the fields of medicinal chemistry and pharmacology due to its significant biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Molecular Characteristics

  • Molecular Formula: C11H14N2O3
  • Molecular Weight: 210.23 g/mol
  • IUPAC Name: this compound
  • Structure Overview: The compound features a propanoate backbone with an amino group, a hydroxyl group, and a pyridine ring, contributing to its diverse chemical properties and biological activities.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition:
    • The compound acts as an enzyme inhibitor by binding to the active site of specific enzymes, thereby preventing substrate access. The hydroxyl and amino groups facilitate hydrogen bonding with amino acid residues in enzyme active sites, while the pyridine ring may engage in π-π interactions, stabilizing the enzyme-inhibitor complex.
  • Receptor Modulation:
    • Research indicates that this compound interacts with various receptors, potentially modulating biochemical pathways associated with therapeutic effects. Its ability to bind to specific molecular targets suggests implications for drug design and development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 2-amino-3-hydroxy derivatives:

  • A case study demonstrated that derivatives exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The study indicated that structural modifications enhance anticancer activity .
StudyCell LineResult
Anticancer ActivityFaDu cells39.8% reduction in cell viability compared to controls

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial efficacy:

  • In vitro studies revealed broad-spectrum activity against drug-resistant strains of Staphylococcus aureus and Candida species, indicating its potential as a new antimicrobial agent .
PathogenActivity
Staphylococcus aureusEffective against drug-resistant strains
Candida speciesBroad-spectrum activity

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure VariationBiological Activity
Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoateLacks methyl group on pyridineReduced binding affinity and specificity
Ethyl 2-amino-3-hydroxy-3-(4-methylpyridin-2-yl)propanoateMethyl group at different positionAltered chemical reactivity
Ethyl 2-amino-3-hydroxy-3-(3-chloropyridin-2-yl)propanoateChlorine substitution affects electronic propertiesPotentially increased reactivity and antimicrobial activity

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-amino-3-hydroxy-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-4-3-5-12-6-7/h3-6,8-9,13H,2,11H2,1H3

InChI Key

VVKVYSNHKNKERJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1=CN=CC=C1)O)N

Origin of Product

United States

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